2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene

Übersicht

Beschreibung

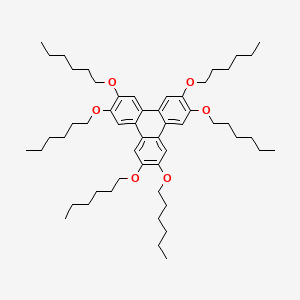

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is a discotic liquid crystal compound characterized by a hexagonal fused triphenylene core structure. This compound is notable for its six n-hexyloxy side chains symmetrically distributed at the 2, 3, 6, 7, 10, and 11 positions of the triphenylene core. These side chains enhance the solubility of the compound in organic solvents and increase the electron density of the triphenylene core .

Vorbereitungsmethoden

The synthesis of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene typically involves the reaction of triphenylene with hexyloxy groups. One common method includes the use of ultrasonic waves to react catechol (20g, 0.182mol) with ferric chloride hexahydrate (196.8g, 0.728mol) for 24 hours. The reaction mixture is then washed with dilute hydrochloric acid and water, followed by extraction with heated cyclopentanone to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high purity and yield.

Analyse Chemischer Reaktionen

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The hexyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Model Molecule for Discotic Liquid Crystals

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene serves as a model molecule for studying discotic liquid crystals (DLCs). Its ability to self-organize into columnar structures makes it a key subject in research focused on:

- Self-assembly processes

- Thermal stability of liquid crystal phases

- Phase transitions observed at specific temperatures (around 65 °C and 100 °C) .

Biology: Interaction with Biomolecules

The compound's discotic nature allows it to form columnar structures that can interact with biological membranes and proteins. This interaction is crucial for:

- Studying molecular self-assembly in biological systems.

- Exploring potential applications in drug delivery systems due to its stability and ordered structure .

Medicine: Drug Delivery Systems

Research is ongoing into the use of this compound for drug delivery applications. The compound's ability to form stable structures can facilitate:

- Encapsulation of therapeutic agents

- Enhanced bioavailability and controlled release profiles .

Industry: Hole Transport Material in Solar Cells

In the field of organic electronics, this compound is utilized as a hole transport material in perovskite solar cells. Its applications include:

- Improving the efficiency and stability of solar cells.

- Retaining over 90% efficiency after extended exposure to ambient conditions .

Case Study 1: Stability in Perovskite Solar Cells

A study demonstrated that incorporating this compound as a hole transport layer significantly improved the thermal and ambient stability of perovskite solar cells. The devices maintained over 90% efficiency after prolonged exposure to environmental conditions for up to 1200 hours .

Case Study 2: Interaction with Biological Membranes

Research indicated that the compound's ability to form columnar structures enhances its interaction with lipid bilayers. This property was exploited to study membrane dynamics and potential drug delivery mechanisms where the compound could encapsulate therapeutic agents effectively .

Wirkmechanismus

The mechanism of action of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene involves its ability to form columnar liquid crystalline phases. The six n-hexyloxy side chains promote solubility and enhance the electron density of the triphenylene core, facilitating strong π-π interactions between the molecules. This leads to the formation of stable, ordered structures that are crucial for its applications in optoelectronic devices .

Vergleich Mit ähnlichen Verbindungen

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene can be compared with other similar compounds such as:

2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: Similar in structure but with n-hexylsulfanyl groups instead of hexyloxy groups, affecting its solubility and electronic properties.

2,3,6,7,10,11-Hexakis(4-nonylphenyl)triphenylene: This compound has bulkier side groups, which influence its steric hindrance and packing behavior.

The uniqueness of this compound lies in its balance of solubility, electronic properties, and ability to form stable columnar phases, making it highly valuable in various research and industrial applications.

Biologische Aktivität

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) is a compound characterized by a hexagonal fused triphenylene core with six n-hexyloxy side chains. This unique structure not only enhances its solubility in organic solvents but also plays a crucial role in its biological activity. HAT6 is primarily studied for its applications in organic electronic devices and as a model molecule for discotic liquid crystals (DLCs). Recent research has begun to uncover its potential interactions with biomolecules and implications for biochemical processes.

Chemical Structure

The chemical structure of HAT6 is illustrated below:

This structure allows HAT6 to form columnar aggregates, which are vital for its biological interactions and applications.

HAT6 interacts with biomolecules through specific binding mechanisms that influence various biochemical pathways. The primary modes of action include:

- π–π Interactions : The aromatic nature of the triphenylene core facilitates strong π–π stacking interactions with nucleobases and aromatic amino acids in proteins.

- Hydrophobic Interactions : The hexyloxy side chains enhance hydrophobic interactions with lipid membranes and proteins, promoting cellular uptake and localization.

- Electron Transport : HAT6 has been shown to enhance electron transport in organic electronic devices, which may parallel its effects on cellular electron transport mechanisms.

HAT6's biochemical properties include:

- Solubility : Enhanced solubility in organic solvents due to the hexyloxy groups facilitates its interaction with various enzymes and proteins .

- Stability : The compound exhibits stability under ambient conditions, retaining its functional properties over extended periods .

- Columnar Structure Formation : Its ability to form ordered structures allows it to interact effectively with biomolecules, potentially influencing their stability and activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of HAT6:

1. Interaction with Proteins

HAT6 has been shown to bind to proteins and enzymes, potentially altering their function. This interaction can lead to changes in gene expression and enzyme activity. For instance, binding studies indicate that HAT6 can inhibit or activate specific enzymatic functions depending on concentration .

2. Dosage Effects in Animal Models

Research indicates that the effects of HAT6 vary significantly with dosage:

- Low Doses : Promote cellular stability and enhance metabolic functions.

- High Doses : Can exhibit cytotoxic effects, disrupting cellular processes .

3. Metabolic Pathways

HAT6 influences various metabolic pathways by interacting with metabolic enzymes. Its ability to form ordered structures can modulate the flow of metabolites through different pathways, impacting cellular metabolism and energy production .

Case Studies

Several case studies have explored the biological implications of HAT6:

- Cellular Uptake Studies : Experiments demonstrated that HAT6 could be effectively internalized by HeLa cells, suggesting potential applications in drug delivery systems.

- Toxicity Assessments : In vivo studies indicated that while lower doses of HAT6 enhanced cellular functions, higher concentrations led to significant cytotoxicity in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Protein Binding | Alters enzyme activity; enhances or inhibits functions | |

| Dosage Effects | Low doses promote stability; high doses are toxic | |

| Metabolic Interaction | Influences enzyme activity; alters metabolic flux | |

| Cellular Uptake | Effective internalization by HeLa cells |

Eigenschaften

IUPAC Name |

2,3,6,7,10,11-hexahexoxytriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYCPYUKCAKHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449060 | |

| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70351-86-9 | |

| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.